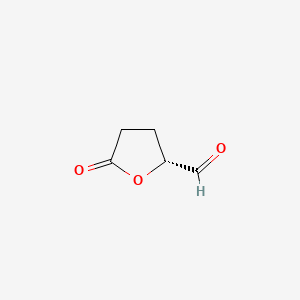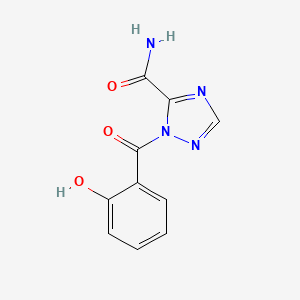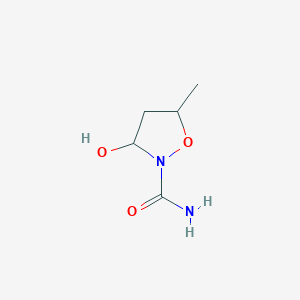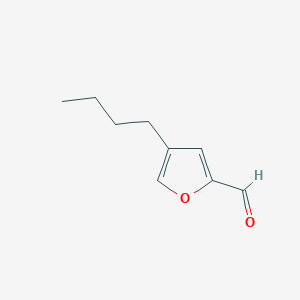
4-Butylfuran-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butylfuran-2-carbaldehyde is an organic compound belonging to the furan family, characterized by a furan ring substituted with a butyl group and an aldehyde functional group Its molecular formula is C9H12O2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Furan Ring Formation: : The synthesis of 4-butylfuran-2-carbaldehyde typically begins with the formation of the furan ring. This can be achieved through the cyclization of 1,4-diketones or by the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.
-
Butyl Group Introduction: : The butyl group can be introduced via Friedel-Crafts alkylation, where furan is reacted with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Aldehyde Functionalization:
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic processes and optimized reaction conditions are employed to ensure high purity and scalability.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : 4-Butylfuran-2-carbaldehyde can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Substitution: : Electrophilic substitution reactions can occur at the furan ring, allowing for further functionalization. Halogenation, nitration, and sulfonation are examples of such reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like FeCl3.
Major Products
Oxidation: 4-Butylfuran-2-carboxylic acid.
Reduction: 4-Butylfuran-2-methanol.
Substitution: Halogenated furans, nitrofurans, sulfonated furans.
Aplicaciones Científicas De Investigación
4-Butylfuran-2-carbaldehyde has diverse applications in scientific research:
-
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
-
Pharmaceuticals: : Its derivatives may exhibit biological activity, making it a potential candidate for drug development.
-
Materials Science: : It can be used in the synthesis of polymers and advanced materials with specific properties.
-
Biological Studies: : Its reactivity and functional groups make it useful in studying enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 4-butylfuran-2-carbaldehyde depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Furfural: Similar structure but lacks the butyl group.
2-Butylfuran: Similar but lacks the aldehyde group.
4-Methylfuran-2-carbaldehyde: Similar but with a methyl group instead of a butyl group.
Uniqueness
4-Butylfuran-2-carbaldehyde is unique due to the presence of both a butyl group and an aldehyde group on the furan ring, which imparts distinct chemical properties and reactivity compared to its analogs. This combination allows for specific interactions and applications that are not possible with simpler furan derivatives.
Propiedades
Fórmula molecular |
C9H12O2 |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
4-butylfuran-2-carbaldehyde |
InChI |
InChI=1S/C9H12O2/c1-2-3-4-8-5-9(6-10)11-7-8/h5-7H,2-4H2,1H3 |
Clave InChI |
VJISCMXRLFHAKO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=COC(=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


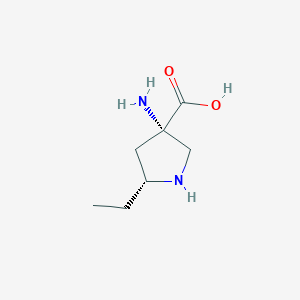
![4-Bromobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876863.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-oxazole-5-carboxamide](/img/structure/B12876869.png)
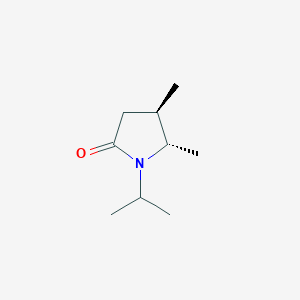
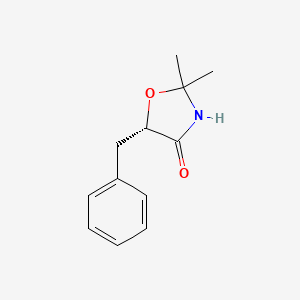
![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876897.png)
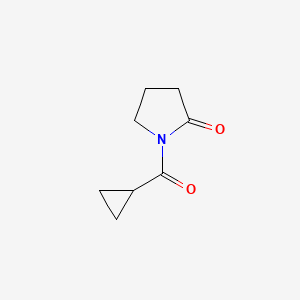
![4-Ethyl-2-hydroxybenzo[d]oxazole](/img/structure/B12876911.png)
![2-(Aminomethyl)-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12876923.png)

![2-(Hydroxymethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12876929.png)
